N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl ethyl group and three methoxy groups at the 3, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylethylamine and 3,4,5-trimethoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-chlorophenylethylamine and the carboxylic acid group of 3,4,5-trimethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide: Unique due to the presence of both 3-chlorophenyl and trimethoxybenzamide moieties.
N-[2-(4-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a chlorine atom at the 4-position.
N-[2-(3-bromophenyl)ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-15-10-13(11-16(23-2)17(15)24-3)18(21)20-8-7-12-5-4-6-14(19)9-12/h4-6,9-11H,7-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMISUZVMKYREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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